3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol
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Overview
Description
3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol is a complex organic compound that features a phenolic group attached to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with a suitable alkylating agent, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions often require the use of strong bases or acids as catalysts, and the process may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or neuroprotective agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the tetrahydropyridine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory and anti-arthritic properties.
Eugenol: A phenolic compound with analgesic and anti-inflammatory effects.
Uniqueness
3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
83010-62-2 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)phenol |
InChI |
InChI=1S/C14H17NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h2-3,5-7,10,16H,1,4,8-9,11H2 |
InChI Key |
XRDKMZWUIOMBIC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCC=C(C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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